molecular formula C₂₁H₂₃D₄O₅ B1157670 11-Epihydrocortisone-d4

11-Epihydrocortisone-d4

Cat. No.: B1157670
M. Wt: 366.48
Attention: For research use only. Not for human or veterinary use.
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Description

11-Epihydrocortisone-d4 is a deuterium-labeled stable isotope of 11-epihydrocortisone, an isomer of cortisol (hydrocortisone). This compound is scientifically valued as a critical internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . The incorporation of four deuterium atoms provides a predictable mass shift from the endogenous analyte, enabling highly precise and accurate quantification of glucocorticoids in complex biological matrices such as plasma, saliva, and cell culture supernatants . The use of this internal standard is essential for compensating for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the reliability of data in research settings. The primary research application of this compound is in the study of glucocorticoid metabolism and the activity of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system . The 11β-HSD enzymes are intracellular gatekeepers that regulate access to glucocorticoid receptors by catalyzing the interconversion of active cortisol and inert cortisone . By facilitating the accurate measurement of glucocorticoids and their metabolites, this compound supports investigations into the role of 11β-HSD in various physiological and pathophysiological processes, including obesity, metabolic syndrome, inflammation, cognitive decline, and hypertension . Research utilizing this analytical tool contributes to a deeper understanding of intracrine hormone control and the development of targeted therapeutic strategies.

Properties

Molecular Formula

C₂₁H₂₃D₄O₅

Molecular Weight

366.48

Synonyms

11α,17,21-Trihydroxypregn-4-ene-3,20-dione-d4;  11-Isocortisol-d4;  11α,17,21-Trihydroxypregn-4-ene-3,20-dione-d4;  11α,17,21-Trihydroxypregnen-4-en-3,20-dione-d4;  11α,17α,21-Trihydroxy-4-pregnene-3,20-dione-d4;  11α,17α,21-Trihydroxyprogesterone-d4;  11α

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of 11 Epihydrocortisone D4

Chemical Synthesis Pathways for Deuterated Steroids

The synthesis of deuterated steroids involves the chemical modification of a steroid precursor to incorporate deuterium (B1214612) atoms at specific positions. nih.gov These processes often utilize deuterium-containing reagents and can be tailored to achieve the desired level of deuteration. researchgate.net General strategies for creating deuterated steroids often begin with a suitable starting material, which is then subjected to a series of reactions to introduce the deuterium labels and modify the steroid backbone to achieve the final target structure.

Strategies for Deuterium Incorporation at Specific Stereochemical Positions

The precise placement of deuterium atoms within a steroid molecule is crucial for many applications. This requires the use of regioselective and stereoselective deuteration techniques.

Regioselective and Stereoselective Deuteration Techniques

Regioselective deuteration aims to introduce deuterium at a specific carbon atom within the steroid's complex four-ring structure. snnu.edu.cn Various methods have been developed to achieve this, often taking advantage of the inherent reactivity of certain positions or employing directing groups to guide the deuteration reaction to a specific site. snnu.edu.cn For instance, hydrogen isotope exchange (HIE) is a common and efficient method for site-selective deuteration. snnu.edu.cn This can be catalyzed by various metals, such as iridium, palladium, or ruthenium, which facilitate the exchange of hydrogen for deuterium at specific C-H bonds. snnu.edu.cnacs.org

Stereoselectivity is also a critical consideration, ensuring that the deuterium is incorporated with the correct three-dimensional orientation. This is particularly important for steroids, as their biological activity is highly dependent on their stereochemistry. For example, the reduction of a ketone can produce two different stereoisomers (epimers) of the corresponding alcohol. By using specific reagents and reaction conditions, it is possible to control the stereochemical outcome of such reactions and produce the desired epimer.

Enzymatic and Biocatalytic Approaches to Deuterium Labeling

In addition to chemical methods, enzymes and biocatalysts offer a powerful approach for the stereospecific and regioselective deuteration of steroids. nih.gov Enzymes, such as steroid hydroxylases and dehydrogenases, can catalyze reactions at specific positions on the steroid nucleus with high precision. nih.govacs.org For example, enzymatic hydroxylation has been studied to understand isotope effects, which can inform the design of deuteration strategies. nih.govcapes.gov.br

Biocatalytic processes, often utilizing whole-cell systems or isolated enzymes, can provide a more environmentally friendly and efficient alternative to traditional chemical synthesis for introducing deuterium. acs.org These methods can operate under mild conditions and often exhibit exquisite selectivity, reducing the need for complex protection and deprotection steps. researchgate.net

Synthesis of 11-Epimeric Steroids and Deuterated Analogs

The synthesis of 11-epimeric steroids, such as 11-epihydrocortisone, involves the specific inversion of the stereochemistry at the C-11 position of the steroid nucleus. This can be achieved through various chemical transformations. For instance, the conversion of hydrocortisone (B1673445) to its 11-epimer has been documented in the scientific literature. dntb.gov.ua

The synthesis of the deuterated analog, 11-Epihydrocortisone-d4, would combine the strategies for creating the 11-epimeric structure with methods for deuterium incorporation. A plausible synthetic route could involve the reduction of an 11-keto steroid precursor with a deuterated reducing agent, such as sodium borodeuteride, to introduce a deuterium atom at the 11-position with the desired alpha-stereochemistry. researchgate.net The remaining deuterium atoms in the "d4" designation would be introduced at other positions on the steroid, likely through established deuteration protocols for those specific sites. The molecular formula for this compound is C21H23D4O5. pharmaffiliates.com

Characterization of Isotopic Purity and Labeling Efficiency in Synthetic Products

Following the synthesis of a deuterated compound, it is essential to characterize its isotopic purity and confirm the location and extent of deuterium incorporation. nih.gov Several analytical techniques are employed for this purpose.

High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment of a labeled compound. nih.govresearchgate.netrsc.org By analyzing the mass-to-charge ratio of the molecule, the number of deuterium atoms incorporated can be accurately determined. nih.govansto.gov.au Liquid chromatography-mass spectrometry (LC-MS) is also widely used for the quantification of corticosteroids and their deuterated analogs in various matrices. nih.gov

Advanced Analytical Methodologies Utilizing 11 Epihydrocortisone D4 As an Internal Standard

Principles and Applications of Stable Isotope Labeled Internal Standards in Mass Spectrometry

An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest that is added in a known quantity to all samples, calibrators, and quality controls. wuxiapptec.com Its purpose is to correct for variations that can occur at every stage of the analytical process, from sample preparation to instrumental detection. wuxiapptec.comyoutube.com SIL internal standards are considered the gold standard in quantitative mass spectrometry because they are chemically almost identical to their unlabeled counterparts, differing only in mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lgcstandards.comacanthusresearch.com This near-identical chemical behavior ensures that the SIL internal standard mirrors the analyte throughout the entire procedure. youtube.com

Biological matrices such as serum, plasma, urine, and saliva are inherently complex, containing a multitude of endogenous and exogenous substances like salts, lipids, and proteins. lgcstandards.com During mass spectrometric analysis, particularly with electrospray ionization (ESI), these co-eluting substances can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. wuxiapptec.comlgcstandards.com This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in quantitative analysis. lgcstandards.com

The use of a SIL internal standard significantly improves both the accuracy (closeness to the true value) and precision (reproducibility) of an analytical method. musechem.comscispace.com Analyte loss can occur during the multiple steps of sample preparation, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and reconstitution. wuxiapptec.comscioninstruments.com Since the SIL internal standard behaves identically to the analyte, it accounts for these procedural losses. wuxiapptec.commusechem.com Any loss of the native analyte is mirrored by a proportional loss of the internal standard, keeping their ratio constant. youtube.com

Furthermore, instrumental variations, such as minor fluctuations in injection volume or detector response, are also corrected. scispace.com By normalizing the analyte's response to the stable, known concentration of the co-eluting SIL internal standard, the method becomes more robust and less susceptible to experimental inconsistencies. wuxiapptec.com This results in lower coefficients of variation (CV%) and improved reliability of the quantitative data. scispace.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Steroid Analysis

Developing a robust LC-MS/MS method for steroid analysis requires careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. The goal is to achieve sensitive, specific, and reproducible quantification of multiple steroids, often including challenging isomeric compounds.

Chromatographic separation is critical, especially for steroid panels, to resolve structurally similar isomers. For instance, cortisol and its isomers, such as 11-epihydrocortisone, corticosterone, and 11-deoxycortisol, must be chromatographically separated to prevent isobaric interference, where compounds of the same mass would be detected simultaneously, leading to inaccurate quantification. medrxiv.orgsynnovis.co.uk

Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for this purpose. nih.gov The separation is typically achieved on columns like C18 or biphenyl (B1667301) phases, which offer different selectivities. thermofisher.comnih.gov Biphenyl columns, in particular, have shown utility in providing increased resolution for structural isomers. thermofisher.com A gradient elution using mobile phases such as water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) fluoride (B91410) to improve peak shape and ionization efficiency, is carefully optimized. medrxiv.orgmdpi.com A slow, extended gradient can be necessary to achieve complete resolution of all steroid isobars. synnovis.co.uk

Below is a table summarizing typical LC parameters used in steroid analysis.

ParameterTypical SettingPurpose
Column C18 or Biphenyl (e.g., 2.1 x 100 mm, <3 µm)Provides separation based on hydrophobicity; Biphenyl offers unique selectivity for isomers. synnovis.co.ukthermofisher.com
Mobile Phase A Water with 0.1% Formic Acid or 0.2 mM NH₄FAqueous phase; additives improve ionization. medrxiv.orgsynnovis.co.uk
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidOrganic phase to elute analytes. medrxiv.orgsynnovis.co.uk
Flow Rate 0.2 - 0.5 mL/minOptimized for column dimensions and particle size. nih.gov
Gradient Long, shallow gradient (e.g., 10-15 minutes)Essential for resolving structurally similar steroid isomers. synnovis.co.ukthermofisher.com
Column Temp 25 - 40 °CControls retention time and peak shape. nih.gov

Tandem mass spectrometry (MS/MS) provides the high selectivity needed for steroid analysis in complex matrices. The most common mode of operation is Multiple Reaction Monitoring (MRM), where a specific precursor ion for an analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process is highly specific and significantly reduces background noise.

For 11-Epihydrocortisone-d4 and its unlabeled counterpart, cortisol, the instrument is tuned to detect their respective precursor-to-product ion transitions. The mass difference of four daltons (d4) allows the mass spectrometer to distinguish between the analyte and the internal standard. acanthusresearch.comed.ac.uk Parameters such as collision energy (CE) and declustering potential (DP) are optimized for each transition to maximize signal intensity. ed.ac.uk

The following table provides an example of optimized MRM parameters for cortisol and its d4-labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Cortisol363.3121.125-31Positive ESI/APCI nih.goved.ac.uk
This compound 367.3121.128Positive ESI ed.ac.uk

Note: The exact m/z values and energies may vary slightly between different instrument models and laboratories.

Validation of Analytical Methods Employing this compound as an Internal Standard

Before an analytical method can be used for routine analysis, it must undergo a thorough validation process to demonstrate that it is reliable, reproducible, and fit for its intended purpose. nih.govpfigueiredo.org Method validation is performed according to guidelines from regulatory bodies and scientific organizations. pfigueiredo.orgnih.gov The use of a SIL internal standard like this compound is integral to successfully validating these performance characteristics.

Key validation parameters include:

Selectivity and Specificity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components, including isomers, metabolites, and matrix components. nih.gov This is confirmed by analyzing blank matrix samples from multiple sources to check for interferences at the analyte's retention time. mdpi.com

Linearity and Range: The method's response should be directly proportional to the concentration of the analyte over a specified range. Calibration curves are generated, and the linearity is assessed by the correlation coefficient (r²), which should ideally be ≥0.99. nih.gov

Accuracy and Precision: Accuracy is determined by measuring the agreement between a measured concentration and the known true value, often expressed as percent recovery. nih.gov Precision measures the agreement between replicate measurements and is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). pfigueiredo.orgnih.gov Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification). nih.gov

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govlcms.cz

Recovery and Matrix Effect: Extraction recovery assesses the efficiency of the sample preparation process. medrxiv.orgmdpi.com The matrix effect is quantitatively evaluated to ensure that the SIL internal standard is adequately compensating for any ion suppression or enhancement. mdpi.com

Stability: The stability of the analyte in the biological matrix is assessed under various conditions that mimic sample handling and storage, such as freeze-thaw cycles and long-term storage. nih.gov

A successfully validated method using this compound as an internal standard provides high confidence in the accuracy and reliability of the reported steroid concentrations, making it suitable for clinical research and other demanding applications. nih.govnih.gov

Assessment of Linearity, Sensitivity, and Reproducibility

The validation of any quantitative analytical method hinges on the rigorous assessment of its performance characteristics. When using this compound as an internal standard, laboratories establish and verify the method's linearity, sensitivity, and reproducibility to ensure dependable results.

Linearity is determined by analyzing a series of calibration standards with known concentrations of the target steroids. The response ratio of the analyte to the internal standard (this compound) is plotted against the analyte concentration. A linear relationship, typically with a high coefficient of determination (r² > 0.99), indicates the method's ability to provide results that are directly proportional to the concentration of the analyte over a specified range.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The use of this compound helps to achieve low LLOQs for various steroids by compensating for signal variations. For instance, in a multi-steroid assay, LLOQs can range from the low picogram per milliliter to the nanogram per milliliter level, depending on the specific steroid and the biological matrix being analyzed.

Reproducibility is evaluated by repeatedly analyzing quality control (QC) samples at different concentrations on the same day (intra-assay precision) and on different days (inter-assay precision). The precision is expressed as the coefficient of variation (CV%), with lower values indicating higher reproducibility. Methods utilizing this compound consistently demonstrate excellent reproducibility, with CVs often below 15%.

Table 1: Example of Method Validation Data for a Steroid Panel Using this compound

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-Assay CV (%)Inter-Assay CV (%)
Cortisol0.5 - 500> 0.990.5< 10< 12
Cortisone (B1669442)0.5 - 500> 0.990.5< 9< 11
Androstenedione0.1 - 100> 0.990.1< 12< 14
Testosterone0.1 - 100> 0.990.1< 11< 13
Progesterone0.2 - 200> 0.990.2< 10< 12

This table presents representative data and may not reflect the results of a single specific study.

Evaluation of Interferences and Specificity

Specificity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, isomers, or matrix components. The combination of liquid chromatography and tandem mass spectrometry provides a high degree of specificity. The chromatographic step separates the target steroids from many other compounds, while the mass spectrometer selectively monitors for specific precursor-to-product ion transitions.

The use of a stable isotope-labeled internal standard like this compound is crucial for assessing and mitigating matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., serum, urine, or saliva). Since this compound has nearly identical physicochemical properties and chromatographic retention time to the analytes it is used for (like cortisol and its isomers), it experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to more accurate quantification.

To evaluate interferences, researchers conduct experiments where high concentrations of structurally similar steroids are introduced to the sample to see if they impact the quantification of the target analyte. The high selectivity of the MS/MS transitions, coupled with the chromatographic separation, ensures that interference from other endogenous steroids is typically minimal or non-existent in well-developed methods.

High-Throughput Analysis of Steroid Metabolomes in Research Specimens

The study of the steroid metabolome, which encompasses the complete profile of steroids in a biological system, often requires high-throughput methods capable of analyzing large numbers of samples efficiently. This compound is well-suited for such applications. Its use as a common internal standard for a panel of key steroids simplifies sample preparation and data analysis workflows.

In a typical high-throughput research setting, a master mix containing this compound and other necessary internal standards is added to a batch of samples (e.g., in a 96-well plate format). The samples then undergo a streamlined extraction process, often a simple protein precipitation or solid-phase extraction, followed by analysis using a rapid LC-MS/MS method. The ability of this compound to co-elute with and effectively normalize multiple target analytes reduces the complexity and potential for error in the analysis.

This approach allows for the comprehensive profiling of steroid hormones and their metabolites in large-scale epidemiological studies, clinical research trials, and studies of endocrine disorders. The reliable quantification afforded by the use of this compound is fundamental to identifying subtle changes in steroid profiles that may be associated with disease states or physiological responses.

Elucidation of Steroid Metabolism and Biochemical Pathways Using 11 Epihydrocortisone D4 As a Tracer

Stable Isotope Tracer Studies in Metabolic Research

Stable isotope tracers have revolutionized the study of in vivo metabolism. technologynetworks.comnih.gov Unlike radioisotopes, they are non-radioactive, making them safe for human studies. nih.gov The incorporation of deuterium (B1214612) (²H) into a steroid molecule creates a heavier version that is chemically identical in its biological interactions but distinguishable by mass spectrometry. nih.gov This allows researchers to administer the labeled compound and track its conversion into various metabolites, providing a dynamic picture of metabolic fluxes. physoc.org

11-Epihydrocortisone-d4 is an isotopically labeled isomer of Hydrocortisone (B1673445). The primary function of its parent compound is to increase blood sugar through gluconeogenesis, suppress the immune system, and aid in the metabolism of fats, proteins, and carbohydrates. When introduced into a biological system, this compound acts as a tracer, allowing for the precise tracking of its metabolic journey.

The use of deuterated tracers enables detailed pharmacokinetic and pharmacodynamic analyses. By measuring the concentration of the labeled parent compound and its metabolites over time, key kinetic parameters can be determined. These studies provide insights into how quickly the steroid is metabolized and cleared from the body, which is crucial for understanding the regulation of glucocorticoid exposure in tissues.

Table 1: Illustrative Kinetic Parameters of Deuterated Steroid Metabolism

This interactive table demonstrates the type of kinetic data that can be obtained from tracer studies using a compound like this compound. The values are hypothetical and serve to illustrate the application.

ParameterValueUnitDescription
Half-life (t½)2.5hoursTime taken for the plasma concentration of the tracer to reduce by half.
Volume of Distribution (Vd)25LitersThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL)6.9L/hourThe volume of plasma cleared of the drug per unit time.
Rate of Appearance (Ra) of Metabolite15µ g/hour The rate at which a specific metabolite of the tracer appears in circulation.

Investigation of Hydroxysteroid Dehydrogenase (HSD) Activity and Stereospecificity

The 11β-HSD enzymes are critical regulators of glucocorticoid action at a pre-receptor level. There are two main isozymes: 11β-HSD1, which predominantly acts as a reductase to convert inactive cortisone (B1669442) to active cortisol, and 11β-HSD2, which is a dehydrogenase that inactivates cortisol to cortisone. nih.govnih.gov These enzymes exhibit strict stereospecificity, meaning they selectively act on steroids with specific spatial arrangements.

11-Epihydrocortisone, with its 11α-hydroxyl group, is a stereoisomer of hydrocortisone (which has an 11β-hydroxyl group). Using this compound as a substrate allows researchers to probe the stereospecificity of the 11β-HSD enzymes. It can be used to determine whether 11-Epihydrocortisone is a substrate for either 11β-HSD1 or 11β-HSD2, and at what efficiency these enzymes catalyze its conversion.

For example, incubating this compound with recombinant 11β-HSD1 and the necessary cofactor NADPH would reveal if the enzyme can convert it to a deuterated 11-keto product. Conversely, incubation with 11β-HSD2 and NAD⁺ would show if it can be oxidized. The high sensitivity of mass spectrometry allows for the detection of even minor metabolic conversions, providing a detailed picture of enzyme-substrate interactions.

Epimerization is the process of changing the stereochemistry at one chiral center of a molecule. The potential for the body to convert the 11α-epimer (11-Epihydrocortisone) to the biologically active 11β-epimer (hydrocortisone) is of significant interest. Early research has indicated the possibility of converting 11-epi-hydrocortisone into hydrocortisone, suggesting that such epimerization pathways may exist. acs.org

By administering this compound and then searching for the presence of hydrocortisone-d4, researchers can unequivocally trace this epimerization process. This would provide direct evidence of the enzymatic machinery capable of inverting the stereochemistry at the C11 position, a process not traditionally considered a major metabolic pathway for corticosteroids.

Metabolic Fate of this compound in In Vitro Cellular Models

In vitro cellular models, such as cultured liver cells (hepatocytes) or kidney cells, provide a controlled environment to study the metabolic fate of a compound without the complexities of a whole-organism system. By introducing this compound to these cell cultures, the specific metabolic transformations that occur within these tissues can be identified.

Following incubation, the cells and the culture medium can be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any resulting metabolites. This approach can reveal whether this compound is oxidized, reduced, hydroxylated, or conjugated (e.g., with glucuronic acid or sulfate) by the cellular enzymes. This information is critical for building a complete picture of the compound's biotransformation and potential biological activity or inactivity.

Table 2: Hypothetical Metabolic Profile of this compound in a Liver Cell Culture Model

This interactive table presents an example of the kind of data that could be generated from an in vitro study. The metabolites and their relative abundance are illustrative.

CompoundRetention Time (min)Relative Abundance (%)Putative Identification
This compound5.265Unmetabolized Parent Compound
Metabolite A4.820Oxidized product (e.g., 11-keto-d4)
Metabolite B3.510Glucuronide conjugate-d4
Metabolite C6.15Hydroxylated product-d4

Investigation of 11 Epimer Specificity in Biochemical Interactions

Differential Receptor Binding Affinity Studies for 11-Epihydrocortisone

The interaction between a steroid and its receptor is highly specific, dictated by the molecule's three-dimensional shape which must fit precisely into the receptor's ligand-binding pocket.

The biological effects of hydrocortisone (B1673445) are mediated through its binding to the glucocorticoid receptor (GR), a ligand-inducible transcription factor. nih.gov The C11β-hydroxyl group of hydrocortisone is a key feature for high-affinity binding. This group forms an important hydrogen bond interaction with the asparagine-564 residue within the GR's ligand-binding domain, which is critical for stabilizing the receptor in its active conformation. nih.gov

Due to the incorrect stereochemistry of the hydroxyl group at C11, 11-epihydrocortisone exhibits significantly reduced binding affinity for the GR. The 11α-orientation prevents the formation of the crucial hydrogen bond with asparagine-564, leading to a much less stable steroid-receptor complex. nih.gov This principle, where incorrect stereochemistry leads to inactivity or antagonism, is a cornerstone of steroid biochemistry and drug design. creative-proteomics.com While specific quantitative binding affinity values for 11-epihydrocortisone are not extensively published, structure-activity relationship studies consistently demonstrate that modifications at the C11 position that disrupt the β-hydroxyl orientation drastically lower the affinity for the GR. nih.gov

Table 1: Factors Influencing Steroid Binding Affinity to the Glucocorticoid Receptor

Structural FeatureImpact on GR Binding AffinityReference Example
C11-β Hydroxyl GroupEssential for high affinity; forms key hydrogen bondHydrocortisone (Cortisol)
C11-α Hydroxyl GroupSignificantly decreases affinity due to improper orientation11-Epihydrocortisone
C11-Keto GroupInactive form; does not bind GR effectivelyCortisone (B1669442)
C17-α and C21-OH GroupsGenerally increases affinityHydrocortisone vs. Progesterone

The mineralocorticoid receptor (MR) shares a high affinity for both aldosterone (B195564) and glucocorticoids like hydrocortisone. nih.gov In mineralocorticoid target tissues such as the kidney, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the MR from being overwhelmed by the much higher circulating concentrations of hydrocortisone. It achieves this by converting hydrocortisone to its 11-keto form, cortisone, which has a very low affinity for the MR. nih.govnih.govmdpi.com

This protective mechanism is entirely dependent on the 11β-stereochemistry of hydrocortisone's hydroxyl group, which is the substrate for the 11β-HSD2 enzyme. nih.gov Given that 11-epihydrocortisone possesses an 11α-hydroxyl group, it is not a suitable substrate for 11β-HSD2. However, its binding affinity for the MR itself is also expected to be very low. The structural requirements for high-affinity MR binding are stringent, and like the GR, the precise orientation of functional groups is critical. Therefore, 11-epihydrocortisone is not considered a significant ligand for the MR.

Enzyme Substrate Specificity and Inhibition Studies of 11-Epimers

The interconversion of active 11β-hydroxy steroids and inactive 11-keto steroids is controlled by the 11β-hydroxysteroid dehydrogenase (11β-HSD) isozymes. The stereochemistry at C11 is paramount for these enzymes' activity.

The two main isoforms, 11β-HSD1 and 11β-HSD2, play opposing roles. nih.gov

11β-HSD1: Primarily functions as a reductase in vivo, reactivating cortisone to hydrocortisone in glucocorticoid-responsive tissues like the liver and adipose tissue. nih.govnih.gov

11β-HSD2: Acts exclusively as a dehydrogenase, inactivating hydrocortisone to cortisone in mineralocorticoid target tissues. nih.govnih.gov

Research demonstrates that the catalytic activity of these enzymes is highly specific to the 11β-hydroxy/11-keto configuration. For example, 11β-HSD2 efficiently converts C19 steroids with an 11β-hydroxyl group to their 11-oxo products. nih.gov Conversely, 11β-HSD1 catalyzes the reverse reaction. nih.gov The 11α-hydroxyl configuration of 11-epihydrocortisone makes it a poor substrate for both enzymes. It cannot be readily oxidized by 11β-HSD2, nor is it the natural product of 11β-HSD1 reduction. There is limited evidence to suggest that 11-epimers act as significant inhibitors of these enzymes at physiological concentrations. Their primary relevance in this context is to highlight the strict stereochemical requirements of the 11β-HSD-mediated metabolic pathway.

Table 2: Substrate Specificity of 11β-HSD Isozymes

EnzymePrimary ReactionNatural Substrate (Example)Interaction with 11-Epihydrocortisone
11β-HSD1Reduction (Reactivation)Cortisone → HydrocortisonePoor substrate/product
11β-HSD2Oxidation (Inactivation)Hydrocortisone → CortisonePoor substrate

Cellular Signaling Pathways Modulated by 11-Epihydrocortisone-d4 in Research Models

Due to its markedly reduced affinity for both glucocorticoid and mineralocorticoid receptors, 11-Epihydrocortisone is not expected to significantly modulate the classical genomic signaling pathways associated with hydrocortisone. Steroid hormone action is initiated by the binding and activation of its specific intracellular receptor, which then translocates to the nucleus to regulate gene transcription. medicaljournalssweden.se Without effective receptor binding, this cascade of events is not initiated.

Consequently, this compound does not serve as a research tool for studying cellular signaling. Instead, its utility is firmly established in the field of analytical chemistry. As a stable isotope-labeled internal standard, it is indispensable for the accurate quantification of hydrocortisone in biological samples via techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). It co-elutes with the non-labeled hydrocortisone but is distinguished by its higher mass, allowing for correction of sample loss during extraction and ionization variability, thereby ensuring high precision and accuracy in measurement.

Role of Stereochemistry at C11 in Steroidogenesis and Catabolism

The stereochemistry at the C11 position is a defining feature that governs the biological fate of corticosteroids, from their synthesis (steroidogenesis) to their breakdown and regulation (catabolism).

Steroidogenesis: The synthesis of hydrocortisone in the adrenal zona fasciculata involves a series of enzymatic steps. A crucial final step is the conversion of 11-deoxycortisol to hydrocortisone. This reaction is catalyzed by the enzyme CYP11B1 (also known as 11β-hydroxylase). This enzyme is highly regio- and stereoselective, meaning it specifically introduces a hydroxyl group at the C11 position in the β-orientation. researchgate.net This enzymatic precision ensures that the adrenal gland produces the biologically active form of the glucocorticoid. The formation of the 11-epimer is not a significant pathway in natural steroidogenesis.

Catabolism and Pre-Receptor Regulation: The stereochemistry at C11 is central to the metabolic "shuttle" that regulates local glucocorticoid activity. As discussed, the 11β-HSD enzymes create a system of pre-receptor control, modulating the availability of active hydrocortisone to its receptors. mdpi.comnih.gov The ability of 11β-HSD2 to oxidize the 11β-hydroxyl group is a key catabolic step that protects the MR. nih.gov Simultaneously, the ability of 11β-HSD1 to reduce the 11-keto group back to an 11β-hydroxyl group serves to amplify glucocorticoid action locally. nih.gov This entire regulatory system is predicated on the specific 11β-stereochemistry imparted during steroidogenesis. The 11α-configuration of an epimer like 11-epihydrocortisone lies outside this major metabolic pathway, rendering it largely inert in these regulatory processes.

Applications in Preclinical and in Vitro Research Models

Utilization of 11-Epihydrocortisone-d4 in Animal Models for Metabolic Flux Analysis

Stable isotope tracers are instrumental in metabolic flux analysis, providing a dynamic view of the synthesis, interconversion, and catabolism of endogenous compounds within a living organism. While direct studies detailing the extensive use of this compound in metabolic flux analysis are not widely published, its application can be inferred from studies utilizing structurally similar deuterated steroids, such as d4-cortisol. These studies provide a framework for understanding how this compound would be employed.

In murine models, deuterated steroids are administered to investigate the rate at which endogenous steroids are metabolized and replaced in various tissues. For instance, studies using 9,11,12,12-d4-Cortisol (d4F) have been conducted to probe the tissue-specific activity of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD). In such experimental setups, the appearance of metabolites with fewer deuterium (B1214612) atoms (e.g., d3-cortisol) provides a direct measure of enzymatic activity and turnover rates in specific organs like the liver, brain, and adipose tissue.

Hypothetical Application of this compound: In a similar vein, this compound could be used as an internal standard for the accurate quantification of 11-Epihydrocortisone in tissue samples, helping to establish baseline concentrations and assess how they are altered in response to physiological or pathological stimuli.

A representative data table from a study using a deuterated cortisol tracer to illustrate the concept of tissue-specific turnover is presented below.

TissueTracer Concentration (d4-Cortisol)Metabolite Concentration (d3-Cortisol)Inferred Turnover Rate
LiverHighHighHigh
BrainModerateLowModerate
Adipose TissueLowVery LowLow

Table 1: Illustrative Data on Tissue-Specific Steroid Turnover in Murine Models. This table is based on the principles of metabolic studies with deuterated steroids and does not represent actual data for this compound.

Preclinical models of metabolic diseases, such as obesity and type 2 diabetes, are crucial for understanding the dysregulation of glucocorticoid homeostasis. Deuterated steroids are employed in these models to trace the pathways of glucocorticoid metabolism and identify alterations in enzymatic activities that contribute to the disease phenotype. For example, studies in obese mice could use deuterated tracers to determine if the conversion of cortisone (B1669442) to cortisol by 11β-HSD1 is elevated in adipose tissue, a key factor in metabolic syndrome.

Potential Role of this compound: In the context of preclinical disease models, this compound would likely serve as an analytical standard to precisely measure the levels of its non-deuterated counterpart, 11-Epihydrocortisone. This would aid in elucidating the complete steroid profile in disease states and how it deviates from the norm.

Application in Organoid and Tissue Explant Culture Studies

Organoids and tissue explants have emerged as powerful in vitro models that more accurately reflect the physiology of the tissue of origin compared to traditional 2D cell cultures. These models are increasingly used to study drug metabolism and the tissue-specific regulation of steroid pathways.

The use of deuterated steroids in these systems allows for precise tracing of metabolic pathways within a controlled environment. For example, intestinal organoids can be used to study the metabolism of orally administered glucocorticoids, and deuterated tracers can help to identify and quantify the resulting metabolites.

Projected Use of this compound: In organoid and tissue explant studies, this compound would be an essential tool for mass spectrometry-based quantification of 11-Epihydrocortisone. This would enable researchers to investigate the local production and metabolism of this steroid in specific cell types and tissues, and how this is affected by various factors, such as drug treatment or genetic modifications.

Development of High-Throughput Screening Assays for Steroid-Modulating Enzymes

High-throughput screening (HTS) is a key technology in drug discovery for identifying compounds that modulate the activity of specific enzymes. For steroid-modulating enzymes like 11β-HSD1, HTS assays are crucial for finding potential therapeutic agents for metabolic diseases.

These assays often rely on labeled substrates to monitor enzyme activity. While radiolabeled substrates have traditionally been used, mass spectrometry-based HTS methods are gaining prominence due to their sensitivity and specificity. In such assays, a stable isotope-labeled substrate can be used, and the formation of the labeled product is quantified.

Anticipated Function of this compound: In the development of HTS assays, this compound could be used as an internal standard in a mass spectrometry-based assay to screen for inhibitors of enzymes involved in the metabolism of 11-Epihydrocortisone. The consistent signal from the deuterated standard would allow for accurate quantification of the enzymatic product, even in the presence of interfering substances in the screening library.

Assay ComponentDescription
Enzyme SourceRecombinant human 11β-HSD1
SubstrateCortisone
Labeled StandardThis compound (as an internal standard for a related product)
Detection MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
ReadoutInhibition of cortisol formation

Table 2: Conceptual Framework for an HTS Assay Utilizing a Deuterated Steroid Standard. This table illustrates the principles of HTS assay design and is not specific to an existing assay for this compound.

Contribution to Understanding Endogenous Steroid Regulation Mechanisms

The precise regulation of endogenous steroid levels is critical for maintaining physiological homeostasis. Stable isotope-labeled steroids have made significant contributions to our understanding of these complex regulatory mechanisms. By allowing for the simultaneous measurement of the production, clearance, and interconversion rates of various steroids, these tracers provide a comprehensive picture of steroid dynamics.

Studies using deuterated cortisol and cortisone have been pivotal in quantifying the contribution of peripheral cortisol regeneration by 11β-HSD1 to the total circulating cortisol pool. These investigations have revealed the significant role of tissues like the liver and adipose tissue in regulating active glucocorticoid levels.

Inferred Contribution of this compound: The availability of this compound as an analytical standard is crucial for studies aiming to delineate the complete metabolic fate of hydrocortisone (B1673445) and its epimers. Accurate measurement of 11-Epihydrocortisone is a necessary component of a comprehensive steroid profile, which can help to uncover novel regulatory pathways and the physiological significance of minor steroid metabolites. The use of such standards enhances the reliability and comparability of data across different studies, thereby contributing to a more robust understanding of the intricate network of endogenous steroid regulation.

Future Research Directions for 11 Epihydrocortisone D4 and Deuterated Steroids

Exploration of Novel Deuterium (B1214612) Labeling Strategies

The synthesis of deuterated steroids like 11-Epihydrocortisone-d4 has traditionally relied on established chemical reactions. However, the future of deuterated steroid research will likely be characterized by the development of more sophisticated and efficient labeling strategies. nih.govnih.gov Current methods often involve multi-step syntheses which can be time-consuming and may not offer site-specific deuterium incorporation. nih.gov

Future research is anticipated to focus on late-stage functionalization, a technique that introduces deuterium into a complex molecule, such as a steroid, in the final steps of its synthesis. researchgate.net This approach is more efficient and allows for greater flexibility in choosing the sites of deuteration. researchgate.net Furthermore, advancements in catalytic methods, including the use of iridium-based catalysts for hydrogen isotope exchange (HIE), are expected to provide milder and more selective ways to introduce deuterium into steroid scaffolds. researchgate.net These methods could enable the creation of a wider array of deuterated steroid standards with varying numbers and locations of deuterium atoms, which would be invaluable for detailed metabolic studies and for improving the accuracy of mass spectrometry-based quantification. acs.org

Another promising avenue is the use of biocatalysis, employing enzymes to achieve highly specific deuterium incorporation. This could lead to the synthesis of deuterated steroids that are difficult to produce through traditional chemical means. As our understanding of steroidogenic enzymes grows, it may become possible to engineer enzymes that can utilize deuterated precursors or co-factors to produce specifically labeled steroids.

Integration with Advanced Multi-Omics Approaches in Steroid Research

The field of steroid research is increasingly moving beyond the measurement of single analytes towards a more holistic, systems-biology perspective. bioscientifica.comendocrinology.org This is where the integration of "multi-omics" data—genomics, transcriptomics, proteomics, metabolomics, and lipidomics—holds immense promise. bioscientifica.comendocrinology.orgnih.gov Deuterated steroids, including this compound, will be critical tools in these integrated approaches, particularly within the realms of metabolomics and lipidomics. nih.govnih.gov

In future steroidomics studies, panels of deuterated internal standards will be essential for the accurate and precise quantification of the entire steroid metabolome. nih.govresearchgate.net This will allow researchers to gain a comprehensive snapshot of steroid biosynthesis and metabolism in various physiological and pathological states. nih.govresearchgate.net By combining this quantitative metabolomic data with information from genomics (e.g., variations in genes for steroidogenic enzymes), transcriptomics (e.g., changes in the expression of these genes), and proteomics (e.g., alterations in the abundance of steroid-processing proteins), a much richer and more nuanced understanding of steroid biology will emerge. nih.gov

For instance, by using this compound and other labeled standards, researchers could precisely track the flux through different steroidogenic pathways in response to genetic variations or environmental stimuli. This integrated multi-omics approach could lead to the discovery of novel biomarkers for endocrine diseases and a better understanding of the complex interplay between different molecular layers that govern steroid function. bioscientifica.comendocrinology.orgnih.gov

Omics LayerType of Data GeneratedFuture Application in Steroid Research
GenomicsDNA sequence variations (e.g., SNPs) in steroid-related genes.Identifying genetic predispositions to endocrine disorders.
TranscriptomicsmRNA expression levels of steroidogenic enzymes and receptors.Understanding the regulation of steroid pathways in response to stimuli.
ProteomicsAbundance and post-translational modifications of steroid-related proteins.Characterizing the functional state of steroidogenic machinery.
MetabolomicsComprehensive profiling and quantification of steroid hormones and their metabolites.Defining steroid signatures for disease diagnosis and monitoring.
LipidomicsAnalysis of the lipid landscape, which can be influenced by steroid hormones.Investigating the impact of steroids on cellular membrane composition and signaling.

Development of New Analytical Paradigms for Steroid Quantitation and Characterization

The current gold standard for steroid analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and specificity. nih.govnih.govoup.com Deuterated internal standards like this compound are fundamental to the accuracy of these methods. clearsynth.comtexilajournal.com However, the future of steroid analysis will likely see the emergence of even more powerful analytical paradigms.

High-resolution mass spectrometry (HRMS), using technologies like Orbitrap and time-of-flight (TOF) analyzers, is becoming more prevalent in clinical and research laboratories. researchgate.netnih.gov HRMS provides more detailed information about the elemental composition of molecules, which can aid in the confident identification of novel steroid metabolites. researchgate.net Furthermore, the coupling of HRMS with advanced fragmentation techniques, such as electron-activated dissociation (EAD), can provide deeper structural insights, which is particularly useful for distinguishing between closely related steroid isomers, including epimers. sciex.com

Another area of development is the use of ion mobility spectrometry (IMS) coupled with mass spectrometry. IMS separates ions based on their size, shape, and charge, adding another dimension of separation to traditional LC-MS. This can be invaluable for resolving isomeric steroids that are difficult to separate by chromatography alone. Future analytical workflows may incorporate IMS to provide unambiguous identification of a wide range of steroids.

Additionally, there is a growing interest in developing high-throughput methods that can analyze large numbers of samples quickly and cost-effectively. endocrine-abstracts.org This will be crucial for large-scale clinical and epidemiological studies. The development of automated sample preparation techniques and faster LC separations will be key to achieving this goal. endocrine-abstracts.org

Analytical TechniquePrinciple of OperationFuture Contribution to Steroid Analysis
LC-MS/MSSeparation by liquid chromatography followed by mass-to-charge ratio analysis of precursor and fragment ions.Continued use as a robust and sensitive quantification tool, enhanced by novel internal standards.
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, enabling determination of elemental composition.Facilitating the identification of unknown steroid metabolites and improving analytical specificity.
Ion Mobility Spectrometry (IMS)-MSSeparates ions based on their drift time through a gas-filled chamber, providing information on their shape and size.Improving the separation and identification of steroid isomers, including epimers and regioisomers.
Advanced Fragmentation Techniques (e.g., EAD)Provides more detailed structural information from the fragmentation of ions.Enabling the differentiation of closely related steroid structures without the need for reference standards.

Mechanistic Investigations of 11-Epimer Biological Roles Beyond Tracer Applications

While this compound is currently used as a tracer, its unlabeled counterpart, 11-Epihydrocortisone, belongs to a class of steroid epimers whose biological functions are not yet fully understood. chemicalbook.com The interconversion between 11β-hydroxy steroids (like hydrocortisone) and their 11-keto forms is a critical control point in glucocorticoid action, regulated by the enzymes 11β-hydroxysteroid dehydrogenase type 1 and 2 (11β-HSD1 and 11β-HSD2). ed.ac.ukresearchgate.net The 11α-hydroxy epimers, such as 11-Epihydrocortisone, are generally considered to be metabolites of their 11β-counterparts, but they may also possess unique biological activities.

Future research should focus on elucidating the potential physiological and pathophysiological roles of 11-epimers. This includes investigating whether they can bind to and activate or inhibit steroid receptors, such as the glucocorticoid and mineralocorticoid receptors. It is possible that 11-epimers have their own unique receptor targets or act as allosteric modulators of other signaling pathways.

Recent studies on other 11-oxygenated steroids, such as 11-ketotestosterone, have revealed them to be potent androgens, challenging the traditional view of the androgen landscape. nih.govnih.gov This raises the possibility that other 11-oxygenated steroids, including the epimers of corticosteroids, may also have unappreciated biological functions.

The use of advanced analytical techniques will be crucial for accurately measuring the endogenous levels of 11-epimers in various tissues and biological fluids. acs.orgnih.gov By correlating these levels with different physiological states or disease conditions, researchers can begin to unravel their potential biological significance. Furthermore, deuterated versions of these epimers, like this compound, could be used in metabolic studies to trace their formation and fate in vivo, providing valuable insights into their metabolic pathways and potential for biological activity.

Q & A

Q. How can methodological biases be minimized in studies comparing this compound efficacy across species?

  • Methodological Answer : Implement blinded randomization for treatment groups and use species-specific pharmacokinetic scaling factors. Apply CONSORT guidelines for animal trials, including sample size justification and allocation concealment. Independent replication in ≥2 species strengthens translational relevance .

Integration with Existing Knowledge

Q. How should researchers contextualize findings on this compound within broader glucocorticoid research?

  • Methodological Answer : Compare results to published data on cortisol isotopologs (e.g., cortisol-d2, -d5) using systematic reviews. Highlight mechanistic insights (e.g., deuterium effects on receptor binding kinetics) in discussion sections. Use citation matrices to identify knowledge gaps and propose future studies .

Q. What frameworks are suitable for assessing the ethical implications of long-term this compound exposure in preclinical models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for ethical reporting, including humane endpoints and 3R compliance (Replacement, Reduction, Refinement). Submit protocols for institutional animal care committee (IACUC) review. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify study design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.